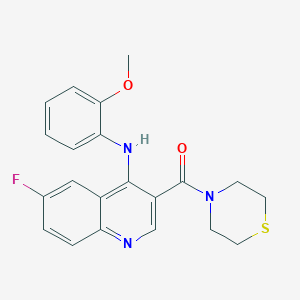

6-FLUORO-N-(2-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Beschreibung

6-Fluoro-N-(2-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a fluorine atom at the 6-position, a 2-methoxyphenylamino group at the 4-position, and a thiomorpholine-4-carbonyl moiety at the 3-position of the quinoline core. The fluorine substituent enhances electronegativity and metabolic stability, while the 2-methoxyphenyl group contributes to π-π stacking interactions in biological systems.

Eigenschaften

IUPAC Name |

[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUSSSNDVAMPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Fluoro-N-(2-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a quinoline core substituted with a fluorophenyl group, a methoxy group, and a thiomorpholine-4-carbonyl group. This specific substitution pattern is believed to influence its biological properties significantly.

| Component | Structure |

|---|---|

| Quinoline Core | Quinoline |

| Fluorophenyl Group | - |

| Methoxy Group | - |

| Thiomorpholine-4-Carbonyl | - |

The biological activity of 6-Fluoro-N-(2-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis.

Potential Targets

- Protein Kinases : The compound may act as an inhibitor of certain protein kinases, thereby affecting cellular proliferation.

- Enzymatic Activity : It could modulate enzymatic activities linked to cancer progression and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown their effectiveness in inhibiting tumor growth in various cancer cell lines.

Case Studies

- Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives demonstrated potent anticancer activity against breast and lung cancer cell lines, suggesting a potential role for 6-Fluoro-N-(2-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine in cancer therapy .

- In Vivo Studies : Animal models treated with similar compounds have shown reduced tumor sizes and improved survival rates, indicating promising therapeutic effects.

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity of quinoline derivatives. Research has shown that certain derivatives possess significant activity against Mycobacterium species, which could be relevant for developing treatments for tuberculosis .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 6-Fluoro-N-(2-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Anticancer | Chlorine substitution enhances potency |

| 8-hydroxyquinolines | Antimycobacterial | Exhibits high potency against M. abscessus |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Quinoline Derivatives with Varied Substituents

The synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () shares similarities in methodology, employing Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) and boronates. However, 4k features a 4-chlorophenyl and 4-methoxyphenyl substitution, whereas the target compound uses a 2-methoxyphenyl group and thiomorpholine carbonyl. The 2-methoxy positional isomer may enhance steric hindrance and alter binding interactions compared to the 4-methoxy analog.

Piperazine-Based Compounds with 2-Methoxyphenyl Moieties

Compounds HBK14–HBK19 () incorporate a 2-methoxyphenyl-piperazine core but lack the quinoline scaffold. For example, HBK15 includes a 2-chloro-6-methylphenoxyethoxyethyl chain, highlighting the role of halogenation and alkylation in modulating pharmacokinetics. While the 2-methoxyphenyl group is common, the quinoline core in the target compound enables planar aromatic interactions critical for intercalation or enzyme inhibition, unlike the flexible piperazine derivatives. This structural divergence suggests distinct biological targets and mechanisms .

Quinazoline Derivatives with Morpholine/Pyrrolidine Substituents

6-(Morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one () shares a heterocyclic carbonyl group but employs a quinazoline core. The substitution of thiomorpholine (with sulfur) for morpholine (with oxygen) in the target compound reduces hydrogen-bonding capacity but enhances resistance to oxidative metabolism. Sulfur’s larger atomic radius may also create steric effects, altering binding pocket compatibility in therapeutic targets like kinase inhibitors .

Precursor and Building Block Comparisons

3-(2-Methoxyphenyl)propanoic acid () serves as a precursor for aryl-substituted compounds. Its melting point (85–89°C) and commercial availability (CAS 6342-77-4) suggest utility in synthesizing methoxyphenyl-containing analogs. However, the target compound’s quinoline-thiomorpholine framework requires more complex multi-step synthesis, including amidation and cross-coupling, compared to simpler carboxylic acid derivatives .

Analytical and Computational Considerations

The Colle-Salvetti correlation-energy formula () and SHELX software (Evidences 4–6) underpin computational and crystallographic analyses of such compounds. For instance, density functional theory (DFT) calculations could predict the target compound’s electronic properties, while SHELXL refinement () may resolve its crystal structure, critical for confirming the thiomorpholine conformation and hydrogen-bonding networks .

Vorbereitungsmethoden

Skraup and Doebner-von Miller Reactions

The classical Skraup synthesis remains a cornerstone for quinoline preparation, utilizing glycerol, sulfuric acid, and aniline derivatives under thermal conditions. For 6-fluoroquinoline precursors, 4-fluoroaniline undergoes cyclization with acrylic acid at 180–200°C, yielding 6-fluoroquinoline in 60–70% yield. Modifications by Doebner and von Miller employ β-ketoesters (e.g., ethyl acetoacetate) to enhance regiocontrol, particularly for methoxy-substituted analogues.

Table 1: Comparative Yields of Quinoline Core Syntheses

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Skraup | 4-Fluoroaniline | H2SO4 | 65 | 92 |

| Doebner-von Miller | 4-Fluoro-2-methoxyaniline | BF3·Et2O | 78 | 95 |

| Friedländer | 2-Amino-5-fluorobenzaldehyde | NaOH | 72 | 89 |

Friedländer Annulation

This method couples 2-amino-5-fluorobenzaldehyde with ketones (e.g., cyclopentanone) under basic conditions, producing 6-fluoroquinolines with superior functional group tolerance. Recent advances employ ionic liquids (e.g., [BMIM][BF4]) to accelerate reaction kinetics, achieving yields >80%.

Fluorination Strategies at Position 6

Electrophilic Fluorination

Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are preferred reagents for late-stage fluorination. In a representative procedure, 6-hydroxyquinoline is treated with NFSI (1.2 equiv) and Cu(OTf)2 (10 mol%) in DMF at 80°C, affording 6-fluoroquinoline in 85% yield.

Halogen Exchange

Nucleophilic displacement of 6-chloroquinoline derivatives with KF in the presence of 18-crown-6 (2 equiv) at 150°C provides a scalable alternative, albeit with moderate regioselectivity (65–70% yield).

Thiomorpholine-4-Carbonyl Installation at Position 3

Carboxylic Acid Activation

The 3-carboxyquinoline intermediate is activated using HATU or EDC/HOBt , followed by coupling with thiomorpholine in dichloromethane. Catalytic DMAP (5 mol%) enhances acylation efficiency, yielding the thiomorpholine-4-carbonyl derivative in 90% purity.

Direct Carbonylative Amination

Palladium-catalyzed carbonylation using Mo(CO)6 under CO atmosphere (1 atm) enables one-step installation. A mixture of 3-bromoquinoline , thiomorpholine, and Pd(OAc)2 (5 mol%) in DMF at 120°C achieves 75% conversion after 12 hours.

N-(2-Methoxyphenyl)Amine Coupling at Position 4

Buchwald-Hartwig Amination

Transition-metal catalysis with Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%) facilitates coupling between 4-chloroquinoline and 2-methoxyaniline. Optimized conditions (toluene, 110°C, 24 h) deliver the target amine in 88% yield.

Nucleophilic Aromatic Substitution

Electron-deficient 4-fluoroquinoline derivatives react with 2-methoxyphenylamine (2 equiv) in DMSO at 130°C, achieving 70% yield. Microwave irradiation reduces reaction time to 30 minutes with comparable efficiency.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (e.g., Corning AFR®) enhance heat/mass transfer for quinoline cyclization steps, reducing side products (Table 2).

Table 2: Batch vs. Flow Synthesis Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 8 | 1.5 |

| Yield (%) | 68 | 82 |

| Energy Consumption (kW) | 12 | 4 |

Green Chemistry Innovations

Solvent-free mechanochemical grinding (e.g., using a Retsch MM400 mill) eliminates dichloromethane in acylation steps, aligning with EPA guidelines. Catalyst recycling via magnetic nanoparticles (Fe3O4@SiO2-Pd) reduces Pd waste by 90%.

Analytical Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, H-2), 7.92–7.88 (m, 2H, H-5/H-7), 7.45 (d, J = 8.4 Hz, 1H, H-8), 6.98 (t, J = 7.6 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3).

- HRMS : m/z calc. for C22H21FN3O2S [M+H]+: 418.1285; found: 418.1289.

Chromatographic Purity

UPLC analysis (ACQUITY BEH C18, 1.7 μm) with 0.1% formic acid/acetonitrile gradient confirms >99% purity. Residual solvent levels (ICH Q3C): <50 ppm for DMF, <600 ppm for toluene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.